molecular formula C16H12N2O3S2 B2885514 (E)-4-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 845653-56-7

(E)-4-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No. B2885514
CAS RN: 845653-56-7
M. Wt: 344.4
InChI Key: OIALTMSAJCBCKD-UKTHLTGXSA-N
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Description

(E)-4-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C16H12N2O3S2 and its molecular weight is 344.4. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound has been involved in studies focusing on the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives and other heterocyclic compounds. These studies have explored its utility as a precursor or intermediate in synthesizing novel compounds with potential biological activities. For example, research on the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives has demonstrated the compound's ability to undergo reactions leading to novel derivatives with potential for further chemical and biological evaluation (Tverdokhlebov et al., 2005). Additionally, studies on the utility of activated nitriles for synthesizing heterocyclic compounds highlight the versatility of similar chemical structures in generating a wide range of heterocyclic compounds with diverse potential applications (Fadda et al., 2012).

Photophysical Properties and Applications

Research on novel d-π-A chromophores, including derivatives of the compound, has investigated the effect of structural manipulations on their photophysical properties. These studies are crucial for developing materials for optoelectronic applications, where the manipulation of light-absorbing and emitting properties is essential. The synthesized chromophores show promise in applications requiring specific light absorption and emission characteristics, such as in sensors or organic light-emitting diodes (OLEDs) (Jachak et al., 2021).

Antimicrobial and Anticancer Activities

Several studies have synthesized and characterized compounds with structures similar to "(E)-4-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid" to evaluate their antimicrobial and anticancer activities. For instance, research on benzothiazole-imino-benzoic acid ligands and their metal complexes has shown promising antimicrobial activity against human epidemic-causing bacterial strains (Mishra et al., 2019). Additionally, thioxothiazolidin-4-one derivatives have been investigated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, demonstrating the potential for these compounds in cancer therapy (Chandrappa et al., 2010).

properties

IUPAC Name

4-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S2/c1-17-8-2-3-12(17)9-13-14(19)18(16(22)23-13)11-6-4-10(5-7-11)15(20)21/h2-9H,1H3,(H,20,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIALTMSAJCBCKD-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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